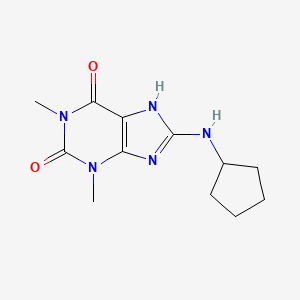
8-(cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CPDP, is a novel purine derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. CPDP has been shown to have various biological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Applications De Recherche Scientifique
1. Psychotropic Potential
- Antidepressant and Anxiolytic Properties : A study by Chłoń-Rzepa et al. (2013) investigated 8-aminoalkyl derivatives of purine-2,6-dione, highlighting their potential as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These compounds showed promising antidepressant-like and anxiolytic-like activities in mouse models.
2. Antiviral and Antitumor Agents
- Inhibitory Effects on Tumor Cells : Research by Deady et al. (2003) described the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing their potent cytotoxic effects against various cancer cell lines, including leukemia and lung carcinoma.
- Potential in Neurodegenerative Diseases : A study by Brunschweiger et al. (2014) developed water-soluble tricyclic xanthine derivatives as multitarget drugs. These compounds were identified as potent dual-target-directed antagonists for adenosine receptor subtypes and monoamine oxidases, showing promise for treating neurodegenerative diseases.
3. Structural Analysis and Synthesis
- NMR Characterization : Lorente-Macías et al. (2018) Lorente-Macías et al. (2018) conducted a detailed study on the structural characterization of purine derivatives, which are crucial in synthesizing pharmacologically active compounds. Their research provided insights into the molecular structure and helped in future structure-activity studies.
4. Analgesic and Anti-inflammatory Properties
- Analgesic and Anti-inflammatory Effects : Zygmunt et al. (2015) Zygmunt et al. (2015) explored 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, identifying them as new analgesic and anti-inflammatory agents. They showed significant activity in in vivo models, offering a new class of analgesic and anti-inflammatory drugs.
Propriétés
IUPAC Name |
8-(cyclopentylamino)-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-16-9-8(10(18)17(2)12(16)19)14-11(15-9)13-7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFHEWDNQVWATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-phenoxy-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B5576014.png)
![N-{2-[2-(2-pyridinyl)ethyl]phenyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5576021.png)

![2-[(4-amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5576030.png)
![5-[(4-isopropylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5576035.png)
![4-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5576041.png)
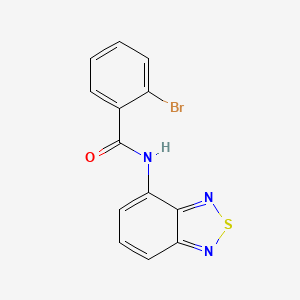
![2,2'-[1,5-naphthalenediylbis(thio)]diacetic acid](/img/structure/B5576044.png)
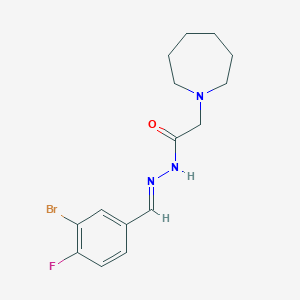
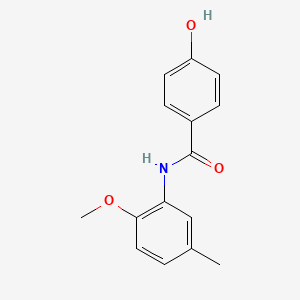

![(3R*,4R*)-3-cyclopropyl-1-[(2-methoxyquinolin-4-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5576095.png)
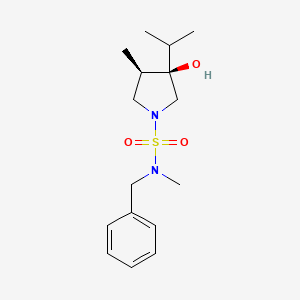
![4,5-dichloro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thiophene-2-sulfonamide](/img/structure/B5576110.png)
